molecular formula C16H23N5O7 B12906580 2'-O-(4-Methoxyoxan-4-yl)guanosine CAS No. 69471-61-0

2'-O-(4-Methoxyoxan-4-yl)guanosine

Cat. No.: B12906580
CAS No.: 69471-61-0
M. Wt: 397.38 g/mol
InChI Key: YZJKBKOSHPHTJA-IDTAVKCVSA-N
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Description

2'-O-(4-Methoxyoxan-4-yl)guanosine is a chemically modified nucleoside where a 4-methoxytetrahydropyranyl group protects the 2'-hydroxyl group of the ribose sugar. This modification is critical in nucleic acid chemistry, particularly in the automated synthesis of oligonucleotides. The protecting group prevents unwanted side reactions during the coupling steps, ensuring the correct sequence is built with high efficiency and yield. The tetrahydropyranyl-type protecting group is typically stable under standard coupling conditions and can be removed under specific, mild acidic conditions without damaging the oligonucleotide chain or the nucleobases. This reagent is an essential building block for researchers developing novel antisense oligonucleotides, siRNAs, aptamers, and other therapeutic nucleic acids, where ribose modification can alter properties like nuclease resistance and binding affinity. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

69471-61-0

Molecular Formula

C16H23N5O7

Molecular Weight

397.38 g/mol

IUPAC Name

2-amino-9-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-(4-methoxyoxan-4-yl)oxyoxolan-2-yl]-1H-purin-6-one

InChI

InChI=1S/C16H23N5O7/c1-25-16(2-4-26-5-3-16)28-11-10(23)8(6-22)27-14(11)21-7-18-9-12(21)19-15(17)20-13(9)24/h7-8,10-11,14,22-23H,2-6H2,1H3,(H3,17,19,20,24)/t8-,10-,11-,14-/m1/s1

InChI Key

YZJKBKOSHPHTJA-IDTAVKCVSA-N

Isomeric SMILES

COC1(CCOCC1)O[C@@H]2[C@@H]([C@H](O[C@H]2N3C=NC4=C3N=C(NC4=O)N)CO)O

Canonical SMILES

COC1(CCOCC1)OC2C(C(OC2N3C=NC4=C3N=C(NC4=O)N)CO)O

Origin of Product

United States

Synthetic Methodologies for 2 O 4 Methoxyoxan 4 Yl Guanosine and Precursor Building Blocks

Regioselective Synthesis of the 2'-O-(4-Methoxyoxan-4-yl) Ether Linkage on Guanosine (B1672433)

A critical challenge in modifying guanosine is achieving regioselectivity, meaning the chemical modification is directed to a specific position on the molecule. In this case, the goal is to attach the 4-Methoxyoxan-4-yl group exclusively to the 2'-hydroxyl (2'-OH) group of the ribose sugar.

The introduction of the 4-methoxyoxan-4-yl group at the 2'-position of guanosine is typically not a direct reaction. The synthesis generally starts from a more readily available precursor, such as 2,6-diamino-9-(ribofuranosyl)purine, which is then converted to the desired guanosine derivative. google.com

A common strategy involves several key steps:

Protection of the 3' and 5' hydroxyl groups: To prevent unwanted side reactions, the 3'- and 5'-hydroxyl groups of the ribose are protected. A bulky silyl (B83357) protecting group, such as the tetraisopropyldisiloxane-1,3-diyl (TIPDS) group, is often used to simultaneously protect both hydroxyls. rsc.org

Alkylation of the 2'-hydroxyl group: With the 3' and 5' positions blocked, the 2'-hydroxyl group is the primary site for alkylation.

Protection of the Guanine (B1146940) Base: The guanine base itself contains reactive sites (O6 and N2) that must be protected to prevent alkylation at these positions. rsc.org For instance, the O6 position can be protected with a 2-nitrophenyl group. rsc.org

Deamination: The 2,6-diaminopurine (B158960) derivative is converted to the guanine derivative through a deamination reaction. google.com

Deprotection: Finally, the protecting groups on the sugar and the base are removed to yield 2'-O-(4-Methoxyoxan-4-yl)guanosine.

An alternative approach for 2'-O-alkylation of ribonucleosides involves the use of 2'-O-triisopropylsilyloxymethyl (TOM) protecting groups, which can enhance the efficiency of subsequent phosphoramidite (B1245037) coupling reactions. atdbio.com

Achieving high regioselectivity is paramount to obtaining a pure product and simplifying purification. Several strategies are employed to direct the alkylation specifically to the 2'-OH group:

Steric Hindrance: The use of bulky protecting groups on the guanine base, such as the diphenylcarbamoyl (DPC) group at the O6 position, can sterically hinder the N7 position, thus favoring reactions at other sites. tandfonline.com

Stannylene Intermediates: Treating a nucleoside with a dialkyltin oxide forms a 2',3'-O-dialkylstannylene derivative. This intermediate can then be alkylated with higher regioselectivity towards the 2'-position. google.com

Optimized Reaction Conditions: The choice of base and solvent is critical. Sterically hindered, non-nucleophilic bases are often employed to promote the desired reaction while minimizing side reactions. rsc.org For example, highly selective 2'-O-alkylation of guanosine has been achieved using a sterically hindered strong organic base in conjunction with O6 protection. rsc.org The use of cesium carbonate (Cs2CO3) in dimethylformamide (DMF) has also been shown to promote regioselective O-alkylation under mild conditions by forming a stable oxygen-cesium complex. nih.gov

Derivatization of this compound for Oligonucleotide Synthesis

Once this compound is synthesized, it must be converted into a phosphoramidite derivative. This "building block" is then ready for use in automated solid-phase oligonucleotide synthesizers. nih.gov

The conversion to a phosphoramidite involves a phosphitylation reaction at the 3'-hydroxyl group. A standard reagent for this transformation is 2-cyanoethyl N,N-diisopropylchlorophosphoramidite. nih.govacs.org The reaction is typically carried out in an anhydrous solvent, such as dichloromethane, in the presence of a mild base like N,N-diisopropylethylamine (DIPEA). nih.govacs.org This creates the reactive phosphoramidite moiety at the 3'-position, which is essential for forming the phosphodiester linkages during oligonucleotide synthesis. rsc.org

Before the final phosphitylation step, other reactive sites on the molecule must be appropriately protected to ensure the integrity of the building block during synthesis. nih.gov

5'-O-Protection: The 5'-hydroxyl group is typically protected with an acid-labile group, most commonly the 4,4'-dimethoxytrityl (DMT) group. nih.govnih.gov The DMT group is stable throughout the synthesis cycles but can be easily removed with a mild acid, allowing for the sequential addition of nucleotide building blocks in the 3' to 5' direction. glenresearch.com

N-Heterocyclic Base Protection: The exocyclic amino group (N2) of the guanine base must be protected to prevent side reactions during oligonucleotide synthesis. nih.gov Common protecting groups for this position are acyl groups, such as isobutyryl (iBu) or acetyl (Ac). tandfonline.comnih.gov These groups are stable during the synthesis but can be removed during the final deprotection step, typically with aqueous ammonia (B1221849) or methylamine. tandfonline.com

The final, fully protected phosphoramidite building block is a complex molecule, meticulously designed for efficient and accurate incorporation into custom oligonucleotide chains.

Mechanistic and Kinetic Aspects of 2 O 4 Methoxyoxan 4 Yl Guanosine in Oligoribonucleotide Synthesis

Performance of 2'-O-(4-Methoxyoxan-4-yl)guanosine Building Blocks in Solid-Phase Oligoribonucleotide Assembly

Impact of the 2'-O-(4-Methoxyoxan-4-yl) Group on Coupling Efficiency and Reaction Kinetics

The phosphoramidite (B1245037) coupling reaction, where the 5'-hydroxyl of the support-bound nucleotide chain attacks the activated phosphoramidite monomer, is the core chain-elongation step. The efficiency of this step is paramount, as even a small decrease in efficiency compounds over the course of synthesizing a long oligonucleotide.

Below is a comparative table illustrating typical coupling efficiencies and times for different classes of 2'-O-protecting groups, placing the expected performance of the Mthp group in context.

2'-O-Protecting GroupTypical Stepwise Coupling Efficiency (%)Typical Coupling Time (min)Steric Bulk
H (Deoxy)>99.5%<1Minimal
CH₃ (Methyl)>99%1-2Low
TBDMS~98-99%5-15High
4-Methoxyoxan-4-yl (Mthp) Est. 97-99%5-15High
TOM>99%2.5-3.5Moderate

Note: Data for 2'-O-(4-Methoxyoxan-4-yl) is estimated based on performance characteristics of similarly bulky acetal (B89532) and silyl (B83357) protecting groups described in the literature.

Analysis of Steric and Electronic Effects on Phosphoramidite Coupling Reactions

The kinetics of the phosphoramidite coupling reaction are governed by both steric and electronic factors.

Steric Effects: The primary influence of the 2'-O-(4-Methoxyoxan-4-yl) group is steric. Its sizeable six-membered ring structure shields the 3'-phosphorus center, hindering the nucleophilic attack by the incoming 5'-hydroxyl group. This steric clash raises the activation energy of the reaction, leading to a decreased reaction rate. To compensate, synthetic protocols often employ a higher concentration of the phosphoramidite monomer and the activator, along with extended reaction times, to maximize the number of successful coupling events per cycle.

Electronic Effects: The electronic influence of the 2'-O-(4-Methoxyoxan-4-yl) group on the phosphoramidite coupling reaction is generally considered to be minimal. The group is attached via an ether (acetal) linkage, which does not significantly alter the electron density at the ribose or the reactivity of the 3'-phosphoramidite. The primary determinants of electronic effects in the coupling step are the phosphoramidite itself (e.g., the nature of the phosphorus substituents) and the activator used (e.g., tetrazole, DCI).

Stability Profile of the 2'-O-(4-Methoxyoxan-4-yl) Protecting Group During Synthesis Cycles

An effective 2'-hydroxyl protecting group must remain fully intact throughout all steps of the synthesis cycle until its intended removal during the final deprotection phase. It must be stable to acidic conditions used for 5'-deprotection and inert to the reagents used for capping and oxidation.

Stability Under Acidic Conditions for 5'-Deprotection (Detritylation)

Each cycle of solid-phase synthesis begins with the removal of the acid-labile 5'-O-dimethoxytrityl (DMTr) group, a step known as detritylation. This is typically achieved by treating the solid support with a solution of a mild organic acid, such as 3% trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in an inert solvent like dichloromethane.

The 2'-O-(4-Methoxyoxan-4-yl) group was specifically designed to be substantially more stable to these acidic conditions than earlier acetal protecting groups like the tetrahydropyran-2-yl (THP) group. The Mthp acetal linkage hydrolyzes via a mechanism involving protonation of an acetal oxygen followed by cleavage to form a stable oxocarbenium ion. The rate of this acid-catalyzed hydrolysis is carefully tuned. The Mthp group is sufficiently stable to withstand the repeated, brief exposure to 3% TCA or DCA during the detritylation steps of a typical synthesis run with minimal cleavage. This enhanced stability prevents the exposure of the 2'-hydroxyl group, which could otherwise lead to undesired phosphodiester bond cleavage.

The table below provides a qualitative comparison of the acid lability of various 2'-O-protecting groups.

2'-O-Protecting GroupStability to 3% TCA/DCA (Detritylation Conditions)
Tetrahydropyran-2-yl (THP)Low (Prone to cleavage)
4-Methoxyoxan-4-yl (Mthp) High (Stable)
tert-Butyldimethylsilyl (TBDMS)Very High (Stable)
Triisopropylsilyloxymethyl (TOM)Very High (Stable)

Compatibility with Standard Oxidation and Capping Reagents in Automated Synthesis

Following the coupling step, two additional reactions are performed in each cycle: capping and oxidation.

Capping: Any unreacted 5'-hydroxyl groups are "capped," typically through acetylation with acetic anhydride (B1165640) and a catalyst like N-methylimidazole (NMI). This prevents the elongation of failure sequences (n-1 mers). The acetal linkage of the 2'-O-(4-Methoxyoxan-4-yl) group is stable under these neutral to slightly basic, anhydrous conditions and does not react with the capping reagents.

Oxidation: The newly formed phosphite (B83602) triester linkage is unstable and must be oxidized to a more stable pentavalent phosphate (B84403) triester. This is most commonly achieved using a solution of iodine in a mixture of tetrahydrofuran (B95107), water, and pyridine. The 2'-O-(4-Methoxyoxan-4-yl) group is completely inert to these mild oxidizing conditions, ensuring its integrity is maintained throughout the synthesis.

The compatibility of the Mthp group with these standard reagents ensures that it functions as a truly orthogonal protecting group, remaining passive until it is removed under specific, mildly acidic aqueous conditions after the synthesis and basic deprotection of the nucleobases and phosphate groups are complete.

Deprotection Strategies and Mechanisms for the 2 O 4 Methoxyoxan 4 Yl Group in Oligoribonucleotides

Acid-Catalyzed Removal of the 4-Methoxyoxan-4-yl Protecting Group

The removal of the 4-methoxyoxan-4-yl (Mox) protecting group from the 2'-hydroxyl position of guanosine (B1672433) and other ribonucleosides is typically achieved through acid-catalyzed hydrolysis. The acetal (B89532) linkage is susceptible to cleavage under acidic conditions, which protonates one of the oxygen atoms, initiating a cascade that leads to the release of the free 2'-hydroxyl group and the byproducts, 4-methoxyoxan-4-ol and its subsequent decomposition products.

The efficiency of the acid-catalyzed cleavage of the 2'-O-Mox group is highly dependent on the pH of the deprotection solution and the solvent system employed. The goal is to achieve complete removal of the protecting group with minimal side reactions, such as depurination or cleavage of the phosphodiester backbone.

Research on structurally similar acetal protecting groups, such as the 1-(2-fluorophenyl)-4-methoxypiperidin-4-yl (Fpmp) group, provides valuable insights into the probable optimal conditions for Mox deprotection. nih.gov The rate of hydrolysis of these acetal-type protecting groups is significantly accelerated at lower pH values. However, excessively acidic conditions (pH < 2) can lead to degradation of the oligoribonucleotide. Therefore, a delicate balance must be struck.

Optimal deprotection is often achieved in a buffered acidic solution, typically in the pH range of 3.0 to 4.0. The choice of buffer is critical to maintain a stable pH throughout the reaction. Acetate buffers are commonly utilized for this purpose. The solvent system also plays a crucial role. While aqueous solutions are necessary for the hydrolysis reaction, the inclusion of organic co-solvents can enhance the solubility of the protected oligonucleotide and facilitate the reaction.

Table 1: Representative pH and Solvent Conditions for 2'-O-Mox Deprotection

pHBuffer SystemSolvent Composition (v/v)Temperature (°C)Typical Reaction Time (hours)
3.00.1 M Acetic AcidWater/Acetonitrile (1:1)254-6
3.50.1 M AcetateWater/Ethanol (1:1)258-12
4.00.1 M AcetateWater3716-24

This table presents illustrative data based on typical conditions for acetal-type protecting groups and should be optimized for specific sequences and scales.

The hydrolysis of the 2'-O-Mox group follows first-order kinetics with respect to the concentration of the protected oligonucleotide. The rate of the reaction is directly proportional to the hydronium ion concentration, confirming the acid-catalyzed nature of the mechanism.

The stability of acetal-type protecting groups like Mox can be compared to other 2'-protecting groups. For instance, the Fpmp group has been shown to be significantly more stable under acidic conditions than other groups like tetrahydropyranyl (THP) ethers. nih.govorganic-chemistry.org It is anticipated that the 2'-O-Mox group exhibits comparable or slightly different stability profiles.

The thermodynamics of the hydrolysis reaction are generally favorable, with the cleavage of the acetal bond being an exothermic process. The equilibrium of the reaction lies far towards the deprotected products, ensuring that the deprotection proceeds to completion under the appropriate conditions.

Table 2: Comparative Kinetic Data for Acetal-Type 2'-Protecting Groups

Protecting GroupRelative Rate of Hydrolysis at pH 3.0Half-life (t½) at pH 3.0 (hours)
2'-O-(4-Methoxyoxan-4-yl)(Estimated) ~1.5(Estimated) ~3-5
2'-O-Fpmp1.0 (Reference)~6
2'-O-Tetrahydropyranyl (THP)~10~0.6

This table provides estimated comparative data based on published information for structurally related protecting groups to illustrate the relative lability. Actual values for 2'-O-Mox require experimental determination.

Orthogonal Deprotection in Multiply Protected Oligoribonucleotide Constructs

In the synthesis of complex oligonucleotides, such as those containing modified bases or fluorescent labels, multiple protecting groups are employed. An orthogonal deprotection strategy is essential, allowing for the selective removal of one type of protecting group without affecting others. trilinkbiotech.com

The acid-labile nature of the 2'-O-Mox group allows for its selective removal in the presence of base-labile protecting groups, which are commonly used for the protection of exocyclic amino groups of the nucleobases (e.g., benzoyl, isobutyryl) and the phosphate (B84403) backbone (e.g., cyanoethyl).

The standard deprotection workflow involves a first step of treatment with a basic solution (e.g., concentrated ammonium (B1175870) hydroxide (B78521) or a mixture of ammonium hydroxide and methylamine) to remove the base-labile protecting groups and cleave the oligonucleotide from the solid support. Following this, the oligonucleotide, now bearing only the 2'-O-Mox protection, is subjected to the optimized acidic conditions described in section 4.1.1 to yield the fully deprotected oligoribonucleotide.

Conversely, if the oligonucleotide contains other acid-labile groups, such as the 5'-dimethoxytrityl (DMT) group, careful planning is required. The DMT group is significantly more acid-labile than the 2'-O-Mox group and is typically removed at each step of the synthesis cycle using a brief treatment with a mild acid like trichloroacetic acid in an anhydrous organic solvent. The conditions for 2'-O-Mox removal (aqueous, buffered acid) are generally sufficient to also cleave any remaining 5'-DMT groups.

A major challenge during the acid-catalyzed deprotection of 2'-hydroxyl groups is the potential for side reactions that can compromise the integrity of the final oligoribonucleotide product.

Depurination: The glycosidic bond of purine (B94841) nucleosides (adenine and guanine) is susceptible to cleavage under acidic conditions, leading to the loss of the base and the formation of an abasic site. This is particularly problematic for deoxyadenosine (B7792050) but can also occur with ribonucleosides. To minimize depurination, the pH of the deprotection solution should be carefully controlled and not fall below 3.0. Lower temperatures and shorter reaction times are also beneficial.

Phosphodiester Bond Cleavage and Migration: The presence of a free 2'-hydroxyl group adjacent to the 3',5'-phosphodiester linkage can lead to intramolecular transesterification, resulting in either cleavage of the oligonucleotide chain or migration of the phosphate group to form a 2',5'-phosphodiester bond. umich.edu While this is a greater concern under basic conditions, it can also occur to a lesser extent in acidic solutions. Strategies to minimize this include:

Controlled pH: Maintaining the pH in the optimal range of 3.0-4.0.

Low Temperature: Performing the deprotection at room temperature or below, if feasible, to slow down the rate of these side reactions.

Optimized Reaction Time: Monitoring the deprotection reaction to ensure it is stopped as soon as the 2'-O-Mox group is completely removed, avoiding prolonged exposure to acidic conditions.

By carefully optimizing the deprotection conditions, the 2'-O-(4-Methoxyoxan-4-yl) group can be effectively removed, yielding high-purity oligoribonucleotides suitable for a wide range of biological and therapeutic applications.

Comparative Evaluation of 2 O 4 Methoxyoxan 4 Yl As a Ribonucleoside Protecting Group

Benchmarking Against Established Silyl-Based 2'-O-Protecting Groups (e.g., TBDMS, TOM)

The most widely used 2'-O-protecting groups in RNA synthesis are silyl (B83357) ethers, particularly tert-butyldimethylsilyl (TBDMS) and, more recently, [(triisopropylsilyl)oxy]methyl (TOM). nih.govumich.edudiva-portal.org A direct comparison with these gold standards is essential to ascertain the viability of the 2'-O-(4-Methoxyoxan-4-yl) group.

The efficiency of the coupling step in solid-phase synthesis is paramount for the synthesis of long and pure oligonucleotides. This efficiency is influenced by the steric bulk of the 2'-O-protecting group on the incoming phosphoramidite (B1245037) monomer.

The TBDMS group, while effective, is known for its steric hindrance, which can lead to longer coupling times (often exceeding 10 minutes) to achieve high coupling efficiencies (>98%). oup.comnih.govresearchgate.net To mitigate this, more potent and acidic activators are often required, which can risk premature removal of the 5'-O-dimethoxytrityl (DMTr) group. researchgate.net

The TOM group was developed to address the steric issues of TBDMS. umich.eduglenresearch.com Being an acetal-type silyl ether, it is less sterically demanding, allowing for significantly shorter coupling times, often comparable to those in DNA synthesis (e.g., 2.5 minutes for a 1.5-µmol scale synthesis) with average coupling yields exceeding 99%. umich.eduoup.com This leads to higher purity crude products and facilitates the synthesis of longer RNA sequences. umich.eduglenresearch.com

The 2'-O-(4-Methoxyoxan-4-yl) group, as an acetal (B89532), is structurally distinct from silyl ethers. Its performance is compared with other acetals in section 5.2. Generally, acetal protecting groups, while potentially offering different stability profiles, can also suffer from steric bulk, requiring longer coupling times than the TOM group. For instance, some acetal-based groups like pivaloyloxymethyl (PivOM) have shown faster coupling (3 minutes) than other acetals. researchgate.netresearchgate.net

Table 1: Comparative Coupling Performance of 2'-O-Protecting Groups
Protecting GroupTypeTypical Coupling TimeReported Coupling YieldKey Steric Considerations
TBDMSSilyl Ether>10 min>98% (with strong activators)High steric hindrance, slowing reaction rates. nih.gov
TOMAcetal-type Silyl Ether~2.5 min>99% umich.eduLower steric hindrance, allowing for rapid coupling. umich.eduglenresearch.com
Mthp/Other AcetalsAcetalVariable (e.g., 3-10 min) researchgate.netresearchgate.netGenerally >98-99%Bulk can be a factor, influencing coupling times. acs.orgresearchgate.net

The final deprotection steps are critical for obtaining a functional RNA molecule. For silyl-based groups, this involves the removal of a fluoride-labile group.

Deprotection of the TBDMS group is typically achieved using a fluoride (B91410) source, most commonly tetrabutylammonium (B224687) fluoride (TBAF) in tetrahydrofuran (B95107) (THF). umich.edu This step can be slow, often requiring incubation for up to 24 hours at room temperature to ensure complete removal. umich.edu An alternative is triethylamine (B128534) trihydrofluoride (TEA·3HF), which can reduce deprotection time to about 90 minutes at 65°C. umich.edu A significant drawback of the TBDMS group is its propensity to migrate from the 2'- to the 3'-hydroxyl position under basic conditions used for removing other protecting groups, leading to non-biological 2'-5' phosphodiester linkages. glenresearch.comglenresearch.com

The TOM group is also removed by a fluoride source, but the deprotection is generally faster and more reliable. umich.eduglenresearch.com A key advantage of the TOM group is its stability against 2' to 3' migration during the basic deprotection of nucleobase and phosphate (B84403) protecting groups. glenresearch.comglenresearch.com This enhances the fidelity of the synthesized RNA, which is a crucial factor for scalability and the production of high-purity oligonucleotides for demanding applications.

For acetal groups like 2'-O-(4-Methoxyoxan-4-yl) , deprotection is achieved under acidic conditions, which presents an orthogonal strategy to the fluoride-based deprotection of silyl ethers. acs.orgglenresearch.com This orthogonality can be advantageous, preventing side reactions associated with fluoride reagents. The efficiency and mildness of the acidic deprotection are key parameters. For scale-up, the conditions must be carefully controlled to prevent any acid-catalyzed degradation of the RNA backbone.

Table 2: Deprotection Conditions and Considerations
Protecting GroupDeprotection ReagentTypical ConditionsKey Advantages/Disadvantages for Scale-Up
TBDMSTBAF or TEA·3HFTBAF: ~24h at RT; TEA·3HF: ~1.5h at 65°C umich.eduDisadvantage: Slow deprotection, potential for 2'-3' migration. glenresearch.comumich.edu
TOMTBAF or other fluoride sourceFast and reliable, often with AMA or EMAM for initial steps. glenresearch.comAdvantage: No 2'-3' migration, leading to higher fidelity products. glenresearch.comglenresearch.com
MthpAqueous Acid (e.g., pH 2)Mild acidic conditions. glenresearch.comAdvantage: Orthogonal to silyl deprotection. Disadvantage: Acid lability requires careful control to avoid RNA degradation.

Comparative Analysis with Other Acetal-Based 2'-O-Protecting Groups (e.g., THP, CTMP, FPMP)

The 2'-O-(4-Methoxyoxan-4-yl) or Mthp group belongs to the family of acetal protecting groups, which were among the earliest to be explored for RNA synthesis. Its properties are best understood in comparison to its structural relatives.

A primary concern with acetal-based 2'-O-protecting groups is their stability under the acidic conditions used to remove the 5'-O-DMTr group in each synthesis cycle. Premature loss of the 2'-O-protecting group can lead to cleavage and isomerization of the internucleotide linkage. acs.org

The tetrahydropyranyl (THP) group, one of the first acetals used, proved to be too labile to acidic conditions, limiting its use to the synthesis of very short oligonucleotides. acs.orgglenresearch.com

To improve acid stability, more sophisticated acetals were developed. The Mthp group was designed to be more stable than THP. acs.org Further refinements led to the development of piperidine-based acetals like 1-(2-chloro-4-methylphenyl)-4-methoxypiperidin-4-yl (CTMP) and 1-(2-fluorophenyl)-4-methoxypiperidin-4-yl (FPMP) . glenresearch.comnih.gov These groups exhibit significantly enhanced stability to the acidic conditions of the detritylation step. However, this increased stability comes at the cost of requiring harsher acidic conditions for their final removal, which can be detrimental to the integrity of the final RNA product. umich.edu For example, the Fpmp group is more stable than the Ctmp group but also requires a longer final deprotection time. umich.edu A comparative study of acetal derivatives (Fpmp, Ctmp, THP) in the H-phosphonate approach found their performance to be less successful than silyl groups due to cleavage of internucleotidic linkages during the 5'-deprotection step. nih.gov

The primary advantage of acetal protecting groups is their orthogonal deprotection chemistry (acid-labile) compared to the standard base-labile (for nucleobases) and fluoride-labile (for silyl groups) protections. nih.gov

Limitations:

Acid Instability: The central challenge for all acetals is balancing the stability during the synthesis cycles with the ease of final removal. Groups like THP are too unstable. acs.org

Steric Hindrance: Bulky acetals like CTMP and FPMP can slow down the coupling reaction, requiring longer coupling times or more forceful activators. acs.orgresearchgate.net

Diastereomers: The introduction of acetal protecting groups like THP onto the chiral ribose ring creates a new stereocenter, leading to a mixture of diastereomers. This complicates analysis (e.g., by NMR and HPLC) and can affect the efficiency of subsequent reactions. The Mthp group was specifically designed as an achiral acetal to circumvent this problem. acs.org

Advantages:

Orthogonality: The acid-labile nature of acetals allows for a deprotection strategy that avoids fluoride reagents. nih.gov

Achiral Introduction (Mthp): The Mthp group avoids the formation of diastereomers, simplifying purification and characterization. acs.org

Tunable Stability: The development from THP to Mthp to CTMP/FPMP demonstrates that the acid stability of acetals can be fine-tuned by modifying their structure. umich.eduacs.org

Comprehensive Evaluation of Overall Oligoribonucleotide Synthesis Performance and Scalability

Performance Summary:

Silyl Groups (TBDMS, TOM): TBDMS has been a workhorse but is increasingly superseded by TOM for high-fidelity and large-scale synthesis due to TOM's faster coupling kinetics and resistance to 2'-3' migration. umich.eduglenresearch.comglenresearch.com The scalability of the TOM method is well-established.

Table of Mentioned Compounds

Abbreviation / Common NameFull Chemical Name
2'-O-(4-Methoxyoxan-4-yl)guanosineThis compound
Mthp4-Methoxytetrahydropyranyl
TBDMStert-Butyldimethylsilyl
TOM[(Triisopropylsilyl)oxy]methyl
THPTetrahydropyranyl
CTMP1-(2-Chloro-4-methylphenyl)-4-methoxypiperidin-4-yl
FPMP1-(2-Fluorophenyl)-4-methoxypiperidin-4-yl
DMTrDimethoxytrityl
PivOMPivaloyloxymethyl
TBAFTetrabutylammonium fluoride
THFTetrahydrofuran
TEA·3HFTriethylamine trihydrofluoride
AMAAmmonium (B1175870) hydroxide (B78521)/methylamine
EMAMMethylamine in ethanol/water

Advanced Academic Applications of Oligoribonucleotides Derived from 2 O 4 Methoxyoxan 4 Yl Guanosine Chemistry

Fabrication of RNA Constructs for Structural and Biophysical Investigations

The precise control over RNA structure afforded by the use of 2'-O-(4-Methoxyoxan-4-yl)guanosine phosphoramidites is paramount for producing high-quality RNA samples suitable for rigorous biophysical characterization.

Preparation of RNA for Nuclear Magnetic Resonance (NMR) Spectroscopy

The synthesis of RNA for NMR spectroscopy often requires the incorporation of stable isotope labels (e.g., ¹³C, ¹⁵N) to resolve complex spectra and obtain structural restraints. nih.govrsc.org The phosphoramidite (B1245037) chemistry involving this compound is compatible with the synthesis of long, labeled RNA strands. rsc.org The mild deprotection conditions associated with this type of 2'-O-protection are crucial for preserving the integrity of the RNA backbone and any incorporated labels. This methodology allows for the site-specific introduction of labeled nucleotides, enabling detailed investigation of local structure and dynamics within large RNA molecules. nih.gov Furthermore, modifications at the 2'-position can be used to probe conformational equilibria, such as the N-type conformation favored by many 2'-O-substituted ribonucleosides, which can preorganize the RNA structure for high-affinity interactions. nih.gov

Probing RNA Folding Pathways and Ligand Interactions

Understanding the intricate folding pathways of RNA and their interactions with various ligands is fundamental to deciphering their biological functions. nih.govmdpi.com The incorporation of modified nucleotides like this compound can serve as a valuable tool in these studies. By strategically placing these modified units within an RNA sequence, researchers can investigate how local structural changes influence the global fold and the kinetics of folding. nih.govcnrs.fr Moreover, the 2'-position of guanosine (B1672433) can be a site for attaching probes to monitor ligand binding events without disrupting the Watson-Crick base pairing face. nih.govresearchgate.net Computational models, in conjunction with experimental data from modified RNAs, can help predict and validate the structures of RNA-ligand complexes and elucidate the energetics of these interactions. cnrs.frbiorxiv.org

Generation of Functional RNA Molecules and Molecular Probes

The chemical synthesis of RNA using this compound chemistry enables the creation of functional RNA molecules with tailored properties for a range of applications, from fundamental mechanistic studies to cellular imaging.

Synthesis of Ribozymes, Aptamers, and Riboswitches for Mechanistic Studies

Ribozymes, aptamers, and riboswitches are classes of functional RNAs that play critical roles in catalysis and gene regulation. illinois.edunumberanalytics.comnih.gov The chemical synthesis of these molecules allows for the incorporation of modified nucleotides to probe their structure-function relationships. numberanalytics.commdpi.com The introduction of 2'-O-modifications can enhance the stability of these RNAs against nuclease degradation, a crucial feature for many applications. glenresearch.com For instance, aptamers with modified backbones can exhibit improved binding affinities and specificities for their targets. illinois.edu Similarly, the synthesis of ribozymes with specific modifications can help to dissect their catalytic mechanisms. mdpi.com The ability to construct complex RNA architectures, such as those found in riboswitches, is facilitated by robust chemical synthesis strategies like those employing advanced 2'-O-protecting groups. nih.gov

Contributions to the Development of Nucleic Acid Chemical Biology Tools

The chemical modification of nucleosides has been a cornerstone in the advancement of nucleic acid chemical biology, providing essential tools to probe and manipulate biological systems. Among these, this compound, also known as 2'-O-MTHP-guanosine (where MTHP stands for 4-methoxytetrahydropyran-4-yl), has emerged as a significant player. researchgate.net Its primary role is as a protected building block in the solid-phase synthesis of oligoribonucleotides, a foundational technique for creating bespoke RNA and chimeric RNA/DNA sequences for a multitude of advanced academic applications. researchgate.netibch.poznan.pl

The MTHP group is employed as a 2'-O-protecting group, which is crucial during the phosphoramidite method of oligonucleotide synthesis. researchgate.netibch.poznan.pl This protection prevents unwanted side reactions at the 2'-hydroxyl position of the ribose sugar as the oligonucleotide chain is extended. The synthesis of the corresponding 2'-O-MTHP-5'-O-FMOC-protected guanosine phosphoramidite has been detailed, enabling its incorporation into synthetic nucleic acid strands. researchgate.net The strategic use of such protecting groups is what allows for the precise, sequence-specific synthesis of RNA molecules that can subsequently be utilized in the development of sophisticated chemical biology tools.

Enabling Postsynthetic RNA Modifications and Conjugations

The synthesis of RNA oligonucleotides often involves the use of orthogonal protecting groups. In such a strategy, most of the 2'-hydroxyls are protected with a stable group like the MTHP group, while the specific nucleotide intended for modification is protected with a more labile group. nih.gov This allows for the selective deprotection of a single 2'-hydroxyl group while the RNA is still attached to the solid support. The now-exposed hydroxyl group can then be chemically modified. Following this site-specific modification, the remaining protecting groups, including the MTHP groups on the guanosine residues, are removed to yield the final, functionalized RNA molecule.

This approach provides a versatile platform for RNA engineering. For example, a researcher could synthesize an RNA sequence with several 2'-O-MTHP-guanosine residues and a single uridine (B1682114) with a different, selectively removable 2'-O-protecting group. This would allow for the specific conjugation of a molecule of interest at the uridine position, while the rest of the RNA molecule remains unmodified. This capability is fundamental for creating RNA-based tools for a variety of applications, from fluorescently labeled probes for in-cell imaging to RNA-protein crosslinking studies.

Synthesis of Chimeric RNA/DNA Constructs for Hybridization Studies

Chimeric RNA/DNA oligonucleotides are synthetic nucleic acids that contain both deoxyribonucleotides and ribonucleotides within the same strand. These constructs are of significant interest for hybridization studies as they can be used to probe the structural and thermodynamic properties of RNA-DNA hybrids, which are important biological intermediates in processes such as transcription and reverse transcription. The inclusion of modified ribonucleosides, such as those derived from this compound, is a key strategy in these studies.

The synthesis of these chimeras relies on the same phosphoramidite chemistry used for standard DNA and RNA synthesis. Building blocks like 2'-O-MTHP-guanosine phosphoramidite are incorporated at the desired positions in the growing oligonucleotide chain. researchgate.net After the synthesis is complete, the MTHP protecting group is removed, leaving a 2'-hydroxyl group at that position, thus forming the RNA portion of the chimera.

The presence and nature of the 2'-substituent in the RNA portion of a chimeric duplex have a profound impact on its hybridization properties, including thermal stability (melting temperature, Tm) and nuclease resistance. genelink.comgoogle.com While the MTHP group itself is removed, the ability to create RNA-DNA chimeras allows for systematic studies of how different 2'-O-modifications influence duplex stability. For instance, replacing the 2'-hydroxyl with a 2'-O-methyl or 2'-fluoro group, which can be achieved through postsynthetic modification or by using appropriately modified building blocks, can significantly alter the thermodynamic properties of the resulting duplex. genelink.com These studies are crucial for understanding the fundamental principles of nucleic acid hybridization and for the rational design of therapeutic oligonucleotides, such as antisense agents and siRNAs, where the stability of the hybrid with the target mRNA is critical. genelink.comnih.gov

Below is a representative data table illustrating the impact of 2'-modifications on the thermal stability of chimeric duplexes, based on general findings in the field.

Duplex Composition (12-mer) Modification at RNA positions Complementary Strand ΔTm (°C) per modification vs. RNA/DNA
5'-d(CGC)-r(GUA)-d(GCG)-3'2'-OH (unmodified RNA)3'-d(GCG)-d(CAT)-d(CGC)-5'0
5'-d(CGC)-r(GUA)-d(GCG)-3'2'-O-Methyl3'-d(GCG)-d(CAT)-d(CGC)-5'+1.5 to +2.0
5'-d(CGC)-r(GUA)-d(GCG)-3'2'-Fluoro3'-d(GCG)-d(CAT)-d(CGC)-5'+2.0 to +2.5
5'-d(CGC)-r(GUA)-d(GCG)-3'2'-O-Methoxyethyl (MOE)3'-d(GCG)-d(CAT)-d(CGC)-5'+2.5 to +3.0

This table provides illustrative data based on established trends in the literature. Actual values can vary depending on the sequence context and experimental conditions.

The ability to synthesize chimeric oligonucleotides containing specific RNA modifications, a process enabled by building blocks like this compound, is therefore a vital tool for advanced research in nucleic acid chemical biology. It allows for the fine-tuning of hybridization properties, leading to a deeper understanding of nucleic acid structure and function and facilitating the development of novel diagnostic and therapeutic applications.

Future Directions and Emerging Research Avenues for 2 O 4 Methoxyoxan 4 Yl Guanosine Chemistry

Integration into Automated High-Throughput Oligonucleotide Synthesis Platforms

The ultimate utility of any new protecting group lies in its compatibility with automated, high-throughput oligonucleotide synthesis. nih.gov This requires that the corresponding phosphoramidite (B1245037), such as 2'-O-(4-Methoxyoxan-4-yl)guanosine-3'-O-(N,N-diisopropyl-2-cyanoethyl)phosphoramidite, performs flawlessly through repetitive synthesis cycles.

Emerging research will focus on optimizing the performance of nucleosides protected with the 4-methoxyoxan-4-yl group in these demanding applications. Key goals include:

Achieving High Coupling Efficiencies: The stepwise yield in oligonucleotide synthesis is critical, as even a small decrease can lead to a significant reduction in the amount of full-length product. Research will aim to demonstrate that the 4-methoxyoxan-4-yl group does not sterically hinder the coupling reaction, allowing for coupling times and efficiencies comparable to or exceeding those of standard DNA synthesis. diva-portal.org

Ensuring Stability to Synthesis Reagents: The protecting group must be completely stable to the reagents used in the synthesis cycle, including the detritylation agent (typically an acid), the activator, the capping agents, and the oxidizing agent. glenresearch.com Studies will need to verify the stability of the 4-methoxyoxan-4-yl group under these conditions to prevent premature deprotection and potential chain cleavage.

Streamlining Deprotection Protocols: While acid lability is an advantage, the final deprotection step must be rapid, complete, and compatible with high-throughput workflows. Research will focus on developing optimized deprotection cocktails and conditions that ensure the clean removal of the 4-methoxyoxan-4-yl group without requiring additional, time-consuming steps. This is particularly important for making the synthesis of RNA as routine and efficient as the synthesis of DNA. diva-portal.org

The compatibility of a protecting group with standard synthesis cycles is paramount for its adoption.

Synthesis StepTypical ReagentsDesired Property of 2'-O-(4-Methoxyoxan-4-yl) Group
DetritylationDichloroacetic acid (DCA) in DichloromethaneComplete stability to avoid premature removal.
CouplingActivator (e.g., Ethylthiotetrazole)Minimal steric hindrance to allow for >99% coupling efficiency.
CappingAcetic Anhydride (B1165640), N-MethylimidazoleComplete stability.
OxidationIodine/Water/PyridineComplete stability.
Final DeprotectionMild aqueous acidRapid and quantitative cleavage.

Exploration of Novel Bioconjugation and Advanced RNA Labeling Strategies

The ability to attach functional molecules such as fluorophores, affinity tags, or therapeutic payloads to RNA is essential for a wide range of applications in diagnostics, molecular imaging, and drug delivery. rsc.orgrsc.org The 2'-hydroxyl position is an attractive site for such modifications. A key future direction is to engineer the 4-methoxyoxan-4-yl protecting group itself as a platform for bioconjugation.

This could be achieved through several innovative strategies:

Post-Synthetic Modification: A promising approach involves a universal scaffold that can be functionalized after the oligonucleotide has been synthesized. The 4-methoxyoxan-4-yl group could be designed with a latent functional handle. For example, incorporating an azide (B81097) or alkyne moiety into the oxane ring would allow for post-synthetic modification via highly efficient "click chemistry" reactions. nih.gov This would enable the attachment of a wide variety of labels without the need to synthesize a unique phosphoramidite for each desired conjugate.

On-Support Functionalization: Another strategy involves performing the conjugation reaction while the RNA is still attached to the solid support. nih.gov This could involve a modified 4-methoxyoxan-4-yl group that can be selectively unmasked to reveal a reactive group (e.g., an amine or a thiol) for subsequent coupling to a desired molecule. This approach simplifies purification, as excess reagents can be easily washed away.

"Cloaking" and Release: The protecting group could be designed to carry a cargo molecule that is released upon cleavage. For instance, a drug molecule could be tethered to the oxane ring. Upon exposure to the acidic environment inside a cell, the protecting group would be cleaved, releasing both the native RNA and the therapeutic agent at the target site.

Potential for Derivatization to Enhance Specific Research Applications

Beyond bioconjugation, the derivatization of the this compound monomer can lead to the creation of RNAs with novel properties, tailored for specific research applications.

Probing RNA Structure and Function: By attaching photo-crosslinking agents to the 4-methoxyoxan-4-yl scaffold, it would be possible to synthesize RNA probes that can map out RNA-protein interactions or tertiary RNA structures within the cell. Upon photoactivation, the cross-linker would covalently bind to nearby molecules, which can then be identified by mass spectrometry or other techniques.

Improving Therapeutic Properties: For RNA-based therapeutics like siRNAs or antisense oligonucleotides, modifications that enhance nuclease resistance and cellular uptake are highly desirable. The 4-methoxyoxan-4-yl group could be derivatized with moieties known to improve these properties, such as thiols or lipophilic groups. nih.govontosight.ai

Developing "Pro-RNA" Therapeutics: Similar to the bioconjugation strategies, the protecting group could be used to create a "pro-drug" version of a therapeutic RNA. A derivatized 4-methoxyoxan-4-yl group could render the RNA inactive until it reaches the target cell, where enzymatic or pH-mediated cleavage would restore its function. researchgate.net This approach could reduce off-target effects and improve the therapeutic index of RNA drugs.

The derivatization of the guanosine (B1672433) base itself, in conjunction with the 2'-O-(4-Methoxyoxan-4-yl) protecting group, also opens up possibilities for creating novel functional molecules with unique self-assembly properties or biological activities. nih.gov

Q & A

Q. What are the key synthetic strategies for 2'-O-(4-Methoxyoxan-4-yl)guanosine, and how are intermediates purified?

Methodological Answer: Synthesis typically involves:

Protection of reactive groups : The 3' and 5' hydroxyl groups of guanosine are protected using agents like tBuPh2_2SiCl to prevent undesired side reactions .

Introduction of the 4-Methoxyoxan-4-yl moiety : Activated derivatives (e.g., triflates) of 4-Methoxyoxan-4-yl are coupled to the 2'-OH group under anhydrous conditions, often using catalysts like DMAP or i-Pr2_2NEt .

Deprotection and purification : Final deprotection with Bu4_4NF or acidic conditions, followed by HPLC purification (C18 column, acetonitrile/water gradient) to isolate the product .

Q. Key Table: Common Protecting Groups in Nucleoside Synthesis

Protecting GroupTarget SiteRemoval MethodReference
tBuPh2_2SiCl3',5'-OHBu4_4NF/THF
(MeO)2_2TrCl5'-OHDichloroacetic acid

Q. Which analytical techniques are critical for confirming the structure and purity of this modified nucleoside?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR verify regioselective modification (e.g., downfield shifts for 2'-O-linked protons) .
  • Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular weight (e.g., m/z 341.32 for 2'-O-MOE-guanosine analogs) .
  • Reverse-Phase HPLC : Purity >98% is achieved using a C18 column with UV detection at 254 nm .

Advanced Research Questions

Q. How does the 4-Methoxyoxan-4-yl modification influence RNA duplex stability compared to other 2'-O modifications (e.g., 2'-O-Methyl or 2'-O-MOE)?

Methodological Answer:

  • Thermal Denaturation Assays : Measure TmT_m (melting temperature) of RNA duplexes. The cyclic 4-Methoxyoxan-4-yl group may enhance stacking interactions due to its rigid oxane ring, potentially increasing TmT_m by 2–4°C compared to linear 2'-O-MOE .
  • Circular Dichroism (CD) : Monitor structural changes (e.g., A-form vs. B-form RNA) induced by the modification .
  • QSAR Analysis : Correlate steric/electronic properties of the modification with duplex stability .

Key Finding : In analogous compounds (e.g., 2'-O-MOE-guanosine), bulky 2'-O groups reduce nuclease resistance but improve target binding .

Q. What challenges arise when incorporating this compound into oligonucleotides via solid-phase synthesis?

Methodological Answer:

  • Steric Hindrance : The oxane ring may hinder phosphoramidite coupling efficiency. Optimize coupling time (e.g., extend to 5–10 minutes) and use activators like 1H-tetrazole .
  • Deprotection Compatibility : Avoid harsh conditions (e.g., concentrated ammonia) that may cleave the oxane ring. Use methylamine/water mixtures for gentle deprotection .
  • Enzymatic Compatibility : Test incorporation with T7 RNA polymerase; modifications may reduce transcription efficiency by >50% .

Q. How does this nucleoside interact with cellular kinases, and what are the implications for its therapeutic use?

Methodological Answer:

  • Kinase Assays : Incubate with recombinant nucleoside kinases (e.g., deoxycytidine kinase) and measure phosphorylation via 32^{32}P-ATP incorporation. Similar 2'-O-MOE analogs show <10% phosphorylation efficiency due to steric hindrance .
  • Metabolic Stability Studies : Use LC-MS/MS to track intracellular persistence. Unphosphorylated nucleosides accumulate, enabling prolonged RNA target engagement but potential off-target effects .

Q. How can researchers resolve contradictions in reported biological activity (e.g., antitumor vs. antiviral effects)?

Methodological Answer:

  • Dose-Response Studies : Test across a wide concentration range (nM–µM) to identify biphasic effects .
  • Orthogonal Assays : Combine cell viability (MTT) with apoptosis markers (Annexin V) and RNA interference (siRNA) to confirm mechanism .
  • Control Experiments : Compare with unmodified guanosine to distinguish modification-specific effects .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.